Hydroxy-PEG3-sulfonic acid
Overview
Description
Hydroxy-PEG3-sulfonic acid is a PEG linker . It has the chemical formula C8H18O7S . It is used in various applications, including drug delivery .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 18 hydrogen atoms, 7 oxygen atoms, and 1 sulfur atom . Its molecular weight is 258.29 g/mol .Chemical Reactions Analysis
Hydroxy sulfonic acids, including this compound, have been studied as catalysts for the hydrolysis of cellulose . The catalytic activities were measured by analysis of total reducing sugar (TRS) yields produced in a series of reactions carried out at 150–190°C using 0.050 M aqueous hydroxy sulfonic acid solutions .Scientific Research Applications
Synthesis and Catalysis
Hydroxy-PEG3-sulfonic acid and its derivatives have been utilized as efficient and eco-friendly catalysts in organic synthesis. For instance, polyethylene glycol bound sulfonic acid (PEG-OSO3H) has been used in the synthesis of 14-aryl/heteroaryl-14H-dibenzo[a,j]xanthenes under solvent-free conditions, showing significant antiviral activity against tobacco mosaic virus (Naidu et al., 2012). Additionally, PEG-OSO3H has catalyzed the dehydration of biomass to furfural, demonstrating the catalyst's mild, non-volatile, and recyclable properties (Zhang et al., 2014).
Biomedical Applications
In the biomedical sector, sulfonated PEG derivatives have been explored for their potential in drug delivery systems, protein conjugation, and tissue engineering. For example, hydrophilic linkers containing sulfonate groups derived from PEG have been synthesized for conjugation of antibodies with cytotoxic agents, showing improved drug/antibody ratios without causing aggregation or loss of affinity in the resulting conjugate (Zhao et al., 2011). Moreover, hydrolytically degradable PEG hydrogel scaffolds with tunable degradation and mechanical properties have been developed for applications in protein delivery and cell encapsulation, indicating their utility for repairing soft tissue (Zustiak & Leach, 2010).
Material Science
Sulfonated PEG derivatives play a crucial role in material science, particularly in membrane technology and hydrogel development. The effects of polyethylene glycol on the formation and properties of hydrophilic sulfonated polyphenylenesulfone membranes have been studied, revealing PEG's role in enhancing mechanical strength, hydrophilicity, and permeation properties of the membranes (Feng et al., 2017). Additionally, PEG-based hydrogels with improved mechanical strength have been fabricated for cartilage tissue engineering, demonstrating the potential for chondrocyte proliferation and phenotype maintenance within these scaffolds (Wang et al., 2017).
Environmental Applications
Sulfonated PEG derivatives have also been investigated for their environmental applications. For instance, an ionic liquid-based aqueous two-phase system incorporating PEG for gold (III) extraction demonstrated the potential for efficient and environmentally friendly metal recovery processes (Zheng et al., 2015).
Future Directions
Mechanism of Action
Target of Action
Hydroxy-PEG3-sulfonic acid, also known as PEG4-sulfonic acid, is a PEG linker containing hydroxyl and sulfonic acid The hydroxyl group can participate in various reactions to further derivatize the compound . The sulfonic acid can undergo esterification, halogenation, and displacement reactions .
Mode of Action
The mode of action of this compound involves its interaction with its targets through its hydroxyl and sulfonic acid groups. The hydroxyl group can participate in various reactions to further derivatize the compound . The sulfonic acid can undergo esterification, halogenation, and displacement reactions .
Biochemical Pathways
It’s known that the hydroxyl group can participate in various reactions to further derivatize the compound . The sulfonic acid can undergo esterification, halogenation, and displacement reactions . These reactions could potentially affect various biochemical pathways, depending on the specific targets and the nature of the derivatization.
Pharmacokinetics
It’s known that the hydrophilic peg linker increases the water solubility of a compound in aqueous media , which could potentially impact its bioavailability.
Result of Action
The ability of the hydroxyl group to participate in various reactions to further derivatize the compound , and the ability of the sulfonic acid to undergo esterification, halogenation, and displacement reactions , suggest that this compound could potentially have a wide range of effects, depending on the specific targets and the nature of the derivatization.
Action Environment
Given that the hydrophilic peg linker increases the water solubility of a compound in aqueous media , it’s possible that factors such as pH and temperature could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Hydroxy-PEG3-sulfonic acid is a biologically inert, non-immunogenic chemical that confers greater water solubility to proteins, labeling tags, and crosslinkers with which it is incorporated as a constituent chemical group . The hydroxyl group can participate in various reactions to further derivatize the compound . The sulfonic acid can undergo esterification, halogenation, and displacement reactions .
Cellular Effects
The hydrophilic nature of this compound, due to the PEG linker, can decrease aggregation and increase solubility of proteins and other biomolecules . This can influence cell function by improving the stability and effectiveness of proteins and other biomolecules within the cell.
Molecular Mechanism
The hydroxyl group can participate in various reactions to further derivatize the compound . The sulfonic acid can undergo esterification, halogenation, and displacement reactions . These reactions can potentially influence the activity of enzymes, proteins, and other biomolecules within the cell.
Metabolic Pathways
The hydroxyl group can participate in various reactions to further derivatize the compound , potentially influencing various metabolic pathways.
Transport and Distribution
The hydrophilic nature of the compound, due to the PEG linker, could potentially influence its transport and distribution within cells and tissues .
Subcellular Localization
The hydrophilic nature of the compound, due to the PEG linker, could potentially influence its localization within specific compartments or organelles within the cell .
Properties
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O7S/c9-1-2-13-3-4-14-5-6-15-7-8-16(10,11)12/h9H,1-8H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWODSFSRWAVESG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCS(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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